N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] is an organic compound characterized by its unique structure, which includes ethene-1,2-diyl and phenylene groups linked to N-(4-methylphenyl)aniline units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] typically involves a multi-step process. One common method includes the reaction of 4-methylphenylamine with a suitable ethene-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism by which N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, including electron transport and signal transduction. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen
Eigenschaften
CAS-Nummer |
125068-35-1 |
---|---|
Molekularformel |
C40H34N2 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
4-methyl-N-[4-[2-[4-(N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C40H34N2/c1-31-13-23-37(24-14-31)41(35-9-5-3-6-10-35)39-27-19-33(20-28-39)17-18-34-21-29-40(30-22-34)42(36-11-7-4-8-12-36)38-25-15-32(2)16-26-38/h3-30H,1-2H3 |
InChI-Schlüssel |
GAQZRFFNUSBMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.